Dodecyl isononanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

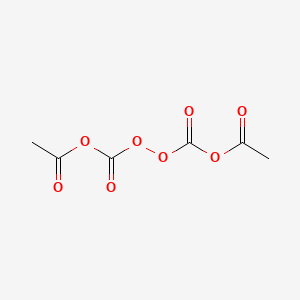

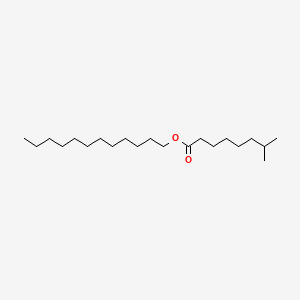

Dodecyl isononanoate: is an ester compound formed from the reaction of dodecyl alcohol and isononanoic acid. It is commonly used in cosmetic and personal care products due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is known for its stability and non-greasy texture, making it a popular ingredient in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl isononanoate is synthesized through an esterification reaction between dodecyl alcohol and isononanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures with continuous stirring. The product is then purified through distillation to remove any unreacted starting materials and by-products. The final product is a clear, odorless liquid with high purity.

Chemical Reactions Analysis

Types of Reactions: Dodecyl isononanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecyl alcohol and isononanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), heat.

Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), heat.

Major Products Formed:

Hydrolysis: Dodecyl alcohol and isononanoic acid.

Transesterification: New ester and alcohol depending on the reactants used.

Scientific Research Applications

Chemistry: Dodecyl isononanoate is used as a solvent and intermediate in organic synthesis. Its stability and low reactivity make it suitable for various chemical reactions and formulations.

Biology: In biological research, this compound is used as a surfactant and emulsifying agent. It helps in the preparation of stable emulsions and dispersions, which are essential for various biological assays and experiments.

Medicine: this compound is incorporated into pharmaceutical formulations as an excipient. Its emollient properties enhance the texture and spreadability of topical medications, improving patient compliance.

Industry: In the cosmetic and personal care industry, this compound is widely used in products such as lotions, creams, and sunscreens. It provides a non-greasy, silky feel to the skin and enhances the overall sensory experience of the product.

Mechanism of Action

Dodecyl isononanoate exerts its effects primarily through its emollient properties. It forms a thin, occlusive layer on the skin, which helps to retain moisture and prevent water loss. This occlusive barrier enhances the skin’s hydration and smoothness. Additionally, its non-greasy texture ensures that it spreads easily and evenly on the skin, providing a pleasant sensory experience.

Comparison with Similar Compounds

Isononyl isononanoate: Similar in structure and function, used as an emollient in cosmetic formulations.

Cetyl isononanoate: Another ester with similar emollient properties, used in skincare products.

Ethylhexyl isononanoate: Known for its lightweight and non-greasy feel, used in various personal care products.

Uniqueness: Dodecyl isononanoate stands out due to its excellent stability and compatibility with a wide range of cosmetic ingredients. Its ability to provide a silky, non-greasy feel while maintaining high stability makes it a preferred choice in many formulations. Additionally, its versatility in various applications, from cosmetics to pharmaceuticals, highlights its unique properties and benefits.

Properties

CAS No. |

84878-32-0 |

|---|---|

Molecular Formula |

C21H42O2 |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

dodecyl 7-methyloctanoate |

InChI |

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-16-19-23-21(22)18-15-13-14-17-20(2)3/h20H,4-19H2,1-3H3 |

InChI Key |

MZPMBVKTXQCSGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)

![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)